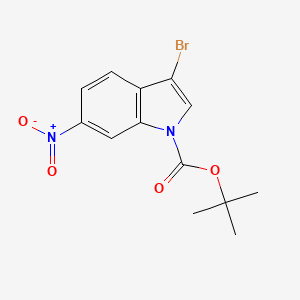

N-Boc-3-bromo-6-nitroindole

Beschreibung

Eigenschaften

CAS-Nummer |

1246471-29-3 |

|---|---|

Molekularformel |

C17H22O3 |

Molekulargewicht |

274.35 g/mol |

IUPAC-Name |

1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |

InChI-Schlüssel |

BQJZGJGSHIBIEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |

Synonyme |

N-Boc-3-bromo-6-nitroindole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of N-Boc-3-bromo-6-nitroindole

This guide provides a comprehensive technical overview of the essential characterization methods for N-Boc-3-bromo-6-nitroindole, a key intermediate in synthetic organic chemistry. The methodologies detailed herein are grounded in established analytical principles and are designed to ensure the structural confirmation and purity assessment of this compound, which is critical for its application in pharmaceutical research and development.

Introduction: Significance of this compound

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The strategic placement of the bromo and nitro functionalities on the indole core, coupled with the Boc-protecting group on the nitrogen, allows for selective and sequential chemical transformations. This makes it an invaluable precursor for the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds. Accurate and thorough characterization is paramount to guarantee the integrity of subsequent synthetic steps and the biological activity of the final products.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure and properties is the first step in its comprehensive characterization.

Molecular Structure:

The structure of this compound features a bicyclic indole core. A bromine atom is substituted at the C3 position, and a nitro group is at the C6 position. The indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

Diagram of the Molecular Structure of this compound

A 2D representation of the this compound structure.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C13H13BrN2O4 | [1][2] |

| Molecular Weight | 341.16 g/mol | [1][2][3] |

| Boiling Point | 441.6±48.0 °C (Predicted) | [1] |

| Density | 1.54±0.1 g/cm3 (Predicted) | [1] |

| LogP | 3.44960 | [1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

A streamlined workflow for acquiring and analyzing NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule.

Characteristic FT-IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| N-H (Indole) | ~3100-3000 | C-H stretching of the aromatic ring |

| C=O (Boc) | ~1700-1750 | Carbonyl stretching of the Boc protecting group[4] |

| NO₂ (Nitro) | ~1550-1500 and ~1350-1300 | Asymmetric and symmetric stretching of the nitro group |

| C-N | ~1300-1200 | Stretching vibrations |

| C-Br | ~700-500 | Stretching vibration |

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or dissolved in a suitable solvent (e.g., chloroform).

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the compound.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (341.16 g/mol ).

-

Isotopic Pattern: Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units should be observed.

Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Determine the m/z value of the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine.

Chromatographic Purity Assessment

Chromatographic techniques are essential for evaluating the purity of the synthesized this compound.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the purity of the product.

Protocol for Thin-Layer Chromatography:

-

Stationary Phase: Use silica gel coated TLC plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) is a common eluent system.

-

Sample Application: Dissolve the sample in a volatile solvent and spot it onto the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase.

-

Visualization: Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate). A single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of the purity of the compound.

Protocol for High-Performance Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA), is employed.

-

Detection: A UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm) is used.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Conclusion

The comprehensive characterization of this compound using a combination of spectroscopic and chromatographic techniques is crucial for ensuring its quality and suitability for further synthetic applications. The protocols and data presented in this guide provide a robust framework for researchers and scientists in the field of drug development to confidently verify the identity and purity of this important synthetic intermediate.

References

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link][4]

Sources

Spectroscopic and Synthetic Elucidation of N-Boc-3-bromo-6-nitroindole: A Technical Guide for Advanced Research

This guide provides an in-depth technical analysis of N-Boc-3-bromo-6-nitroindole, a key intermediate in synthetic organic chemistry and drug discovery. By leveraging foundational spectroscopic principles and established synthetic methodologies, we will explore the nuanced characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's structural and electronic properties.

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The targeted introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's biological activity. This compound is a trifunctionalized indole derivative where each substituent serves a distinct purpose. The N-Boc (tert-butoxycarbonyl) group acts as a protecting group for the indole nitrogen, enhancing its stability and solubility in organic solvents while enabling subsequent deprotection under specific conditions. The bromine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions. The nitro group at the 6-position is a strong electron-withdrawing group that significantly influences the electronic properties of the indole ring and can serve as a precursor for an amino group.

A comprehensive understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide will provide a detailed exposition of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a robust synthetic protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ reveal the intricate interplay of its substituents.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons and the protons of the Boc protecting group. The electron-withdrawing nitro group and the electronegative bromine atom will significantly influence the chemical shifts of the indole ring protons, generally shifting them downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | s | - |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 7.4 - 7.6 | dd | ~8.5, ~2.0 |

| H-7 | 8.3 - 8.5 | d | ~2.0 |

| Boc (9H) | ~1.7 | s | - |

Rationale Behind the Assignments:

-

H-2: The proton at the 2-position is adjacent to the electron-deficient carbon at the 3-position (due to the bromine atom) and is expected to be a sharp singlet in the downfield region.

-

Aromatic Protons (H-4, H-5, H-7): The strong electron-withdrawing effect of the nitro group at the 6-position will deshield the protons on the benzene ring. H-7, being ortho to the nitro group, is expected to be the most downfield, appearing as a doublet due to coupling with H-5. H-4 will be a doublet due to coupling with H-5. H-5 will appear as a doublet of doublets, coupling with both H-4 and H-7.

-

Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.7 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon map of the molecule, with the chemical shifts influenced by the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 128 |

| C-3 | 95 - 100 |

| C-3a | 130 - 133 |

| C-4 | 120 - 123 |

| C-5 | 118 - 121 |

| C-6 | 145 - 148 |

| C-7 | 110 - 113 |

| C-7a | 135 - 138 |

| C=O (Boc) | 148 - 151 |

| C(CH₃)₃ (Boc) | ~85 |

| C(CH₃)₃ (Boc) | ~28 |

Rationale Behind the Assignments:

-

C-3: The carbon bearing the bromine atom will be significantly shielded and is expected to appear in the upfield region of the aromatic carbons.

-

C-6: The carbon attached to the nitro group will be the most deshielded aromatic carbon due to the strong electron-withdrawing nature of the nitro group.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 85 ppm, while the methyl carbons will resonate at approximately 28 ppm. The carbonyl carbon of the Boc group will be in the downfield region, typical for carbamates.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-Boc, nitro, and aromatic moieties.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1730-1750 | N-Boc | C=O stretch |

| ~1520-1540 and ~1340-1360 | Nitro (NO₂) | Asymmetric and symmetric stretch |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~1600, ~1470 | Aromatic C=C | Stretch |

| ~1370 and ~1390 | tert-butyl | C-H bend |

| ~1250 and ~1150 | N-Boc | C-N stretch and O-C-O stretch |

| ~800-900 | Aromatic C-H | Out-of-plane bend |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (Molecular Weight: 341.16 g/mol for isotopes ⁷⁹Br), the electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Predicted Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of the Boc group or components thereof.

-

[M - 56]⁺: Loss of isobutylene from the Boc group.

-

[M - 100]⁺: Loss of the entire Boc group.

-

Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da).

-

Loss of Br: Cleavage of the C-Br bond.

dot digraph "MS_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="this compound\n[M]⁺˙"]; M_minus_isobutylene [label="[M - C₄H₈]⁺˙"]; M_minus_Boc [label="[M - C₅H₉O₂]⁺\n(3-bromo-6-nitroindole)"]; M_minus_NO2 [label="[M - NO₂]⁺"]; M_minus_Br [label="[M - Br]⁺"];

M -> M_minus_isobutylene [label="- C₄H₈"]; M -> M_minus_Boc [label="- Boc"]; M -> M_minus_NO2 [label="- NO₂"]; M -> M_minus_Br [label="- Br"]; } Data visualization of the predicted mass spectrometry fragmentation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available indole derivative. A plausible synthetic route involves the nitration of N-Boc-indole followed by bromination, or vice versa. Herein, we provide a protocol based on the bromination of N-Boc-6-nitroindole.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Helvetica", fontsize=12]; node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

Start [label="6-Nitroindole"]; Step1 [label="N-Boc Protection"]; Intermediate [label="N-Boc-6-nitroindole"]; Step2 [label="Bromination"]; Product [label="this compound"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } Workflow for the synthesis of this compound.

Step 1: N-Boc Protection of 6-Nitroindole

-

Reactant Preparation: In a round-bottom flask, dissolve 6-nitroindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-6-nitroindole.

Step 2: Bromination of N-Boc-6-nitroindole

-

Reactant Preparation: Dissolve N-Boc-6-nitroindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a flask protected from light.

-

Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.1 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Conclusion: A Versatile Building Block for Chemical Innovation

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. The predicted spectroscopic data and the detailed synthetic protocol provided in this guide serve as a valuable resource for researchers. The strategic placement of the Boc protecting group, the bromine atom, and the nitro group offers a triad of functionalities that can be selectively manipulated to construct complex molecular architectures for the development of novel therapeutic agents and functional materials.

References

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Sundberg, R. J. (2002). Indoles. Academic Press. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Ji, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27352-27356. [Link]

The Strategic Intermediate: A Technical Guide to N-Boc-3-bromo-6-nitroindole (CAS 1246471-29-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of a Privileged Heterocycle

N-Boc-3-bromo-6-nitroindole stands as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its trifunctional nature—a protected nitrogen, a reactive bromine atom, and an electron-withdrawing nitro group—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it a valuable tool for drug discovery programs, particularly in the synthesis of kinase and BET bromodomain inhibitors.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value |

| CAS Number | 1246471-29-3 |

| Molecular Formula | C₁₃H₁₃BrN₂O₄ |

| Molecular Weight | 341.16 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

While detailed, publicly available spectroscopic data is limited, the structural features can be predicted based on standard NMR and mass spectrometry principles. The tert-butoxycarbonyl (Boc) protecting group will exhibit a characteristic singlet around 1.6 ppm in ¹H NMR, while the aromatic protons will appear in the downfield region, influenced by the electron-withdrawing effects of the nitro and bromo substituents.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence, typically involving the protection of the indole nitrogen, followed by regioselective nitration and bromination. While a single, dedicated synthetic protocol is not extensively reported in peer-reviewed literature, a plausible and efficient pathway can be constructed from established methodologies for indole functionalization.

A logical synthetic route involves the initial nitration of N-Boc-indole, followed by a regioselective bromination at the 3-position. The electron-withdrawing nature of the nitro group at the 6-position deactivates the benzene ring towards electrophilic substitution, favoring bromination on the electron-rich pyrrole ring.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-Boc-6-nitroindole

-

To a solution of 6-nitroindole in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or DMAP.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-6-nitroindole.

Step 2: Bromination to this compound

-

Dissolve N-Boc-6-nitroindole in a suitable solvent such as DMF or THF.

-

Cool the solution to 0°C and add N-bromosuccinimide (NBS) in one portion.

-

Stir the reaction at 0°C and monitor its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the C3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Key Reactions:

-

Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with a wide range of boronic acids and esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups. This is a cornerstone reaction for building molecular complexity.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromoindole with various amines, amides, or carbamates. This is a powerful tool for introducing nitrogen-containing functionalities often found in bioactive molecules.

-

Heck and Sonogashira Couplings: These reactions provide routes to introduce alkenyl and alkynyl groups, respectively, at the 3-position.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

-

Deprotection of the Boc Group: The Boc protecting group can be easily removed under acidic conditions to liberate the indole NH, which can then be engaged in further reactions.

Caption: Key reaction pathways for this compound.

Application in Drug Discovery: A Gateway to Kinase and BET Inhibitors

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. This compound serves as a key building block in the synthesis of targeted therapies, particularly kinase and BET bromodomain inhibitors, which are at the forefront of cancer and inflammation research.

The general strategy involves utilizing the C3-bromo position for cross-coupling reactions to introduce moieties that can interact with the active site of the target protein. The 6-nitro group can be a key pharmacophoric feature or can be reduced to an amine to provide an additional point for diversification or interaction with the target.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a powerful platform for the construction of complex, biologically active molecules. Its value lies in the orthogonal reactivity of its three key functional groups, which allows for a high degree of control and flexibility in synthetic design. For researchers in drug discovery and development, a thorough understanding of the synthesis, reactivity, and potential applications of this versatile building block is essential for the efficient and innovative development of next-generation therapeutics.

References

- Due to the nature of this being a specialized intermediate, direct and comprehensive peer-reviewed articles are not abundant. The information presented is synthesized from general principles of organic chemistry, supplier information, and related literature on indole synthesis and functionalization.

starting materials for N-Boc-3-bromo-6-nitroindole synthesis

An In-Depth Technical Guide to the Synthesis of N-Boc-3-bromo-6-nitroindole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. The strategic placement of the nitro, bromo, and Boc-protected amine functionalities on the indole scaffold allows for diverse and regioselective downstream modifications, making it an invaluable intermediate for synthesizing complex target molecules. This guide provides a comprehensive overview of the most efficient and reliable synthetic pathway to this compound, grounded in established chemical principles and field-proven methodologies. We will delve into the selection of starting materials, the rationale behind the synthetic strategy, detailed experimental protocols, and critical safety considerations.

Strategic Analysis: The Optimal Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available precursor, 6-nitroindole. This strategy is predicated on the principles of regioselectivity and the management of functional group reactivity.

The chosen pathway is as follows:

-

N-Protection: The indole nitrogen of 6-nitroindole is protected with a tert-butyloxycarbonyl (Boc) group.

-

Regioselective Bromination: The resulting N-Boc-6-nitroindole is selectively brominated at the C3 position using an electrophilic bromine source.

The logic behind this sequence is paramount. Direct bromination of unprotected 6-nitroindole would be unselective and prone to side reactions. The indole C3 position is highly nucleophilic, but the unprotected N-H is acidic and can complicate reactions with electrophiles. Installing the electron-withdrawing Boc group serves two critical functions:

-

It prevents unwanted side reactions at the indole nitrogen.

-

It electronically modulates the indole ring, ensuring that electrophilic attack is overwhelmingly directed to the C3 position, thus guaranteeing high regioselectivity in the subsequent bromination step.[1]

Alternative routes, such as nitrating an N-Boc-3-bromoindole precursor, are less efficient. The nitration of a pre-brominated indole would likely result in a mixture of isomers due to the competing directing effects of the existing substituents, leading to complex purification challenges and lower overall yield. Therefore, starting with the commercially available 6-nitroindole is the most logical and cost-effective approach.[2][3][4][5][6]

Physicochemical Data of Key Compounds

For clarity and ease of reference, the properties of the primary starting material and the final product are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Nitroindole | 4769-96-4 | C₈H₆N₂O₂ | 162.15 | 137-143 | Yellow powder |

| This compound | 1246471-29-3 | C₁₃H₁₃BrN₂O₄ | 341.16 | Not available | Not available |

Data sourced from PubChem, Chem-Impex, and other chemical suppliers.[2][7][8][9][10][11]

Experimental Protocols & Mechanistic Insights

The following sections provide detailed, step-by-step procedures for the synthesis, accompanied by explanations of the underlying chemical mechanisms.

Workflow Overview

The overall synthetic workflow is visualized in the diagram below.

Caption: Synthetic workflow for this compound.

Step 1: N-Boc Protection of 6-Nitroindole

Objective: To protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, preparing the substrate for selective C3 bromination.

Protocol:

-

To a solution of 6-nitroindole (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Add a suitable base, such as 4-dimethylaminopyridine (DMAP, 0.1 eq) or triethylamine (TEA, 1.5 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-6-nitroindole.

Mechanistic Rationale:

The reaction proceeds via nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate. The base (e.g., DMAP) acts as a nucleophilic catalyst, activating the (Boc)₂O, or as a simple base (e.g., TEA) to deprotonate the indole N-H, increasing its nucleophilicity. The process results in the formation of the stable N-Boc carbamate.

Caption: Simplified mechanism for N-Boc protection of an indole.

Step 2: Regioselective Bromination of N-Boc-6-nitroindole

Objective: To introduce a bromine atom selectively at the C3 position of the N-Boc protected indole.

Protocol:

-

Dissolve N-Boc-6-nitroindole (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or flash column chromatography to yield this compound.

Mechanistic Rationale:

This reaction is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle. The N-Boc protected indole ring is highly activated towards electrophilic attack, particularly at the C3 position. N-Bromosuccinimide serves as a source of an electrophilic bromine species (Br⁺). The C3-C2 double bond of the indole attacks the Br⁺, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation from the C3 position by the succinimide anion restores aromaticity and yields the 3-brominated product. The high regioselectivity is a direct consequence of the superior stability of the intermediate formed by attack at C3, where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[12][13][14][15]

Caption: Electrophilic bromination at the C3 position of indole.

Safety & Handling

Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.

N-Bromosuccinimide (NBS):

-

Hazards: Corrosive, oxidizing agent, causes skin irritation and serious eye damage.[16][17][18][19] May cause an allergic skin reaction and is suspected of causing genetic defects.[16]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][18] Handle in a well-ventilated fume hood.[17] Keep away from combustible materials.[16][18][20]

-

Spills: Sweep up solid spills carefully, avoiding dust formation, and place in a suitable container for disposal.[17][18]

Fuming Nitric Acid (Relevant for alternative syntheses, not primary route):

-

Hazards: Highly corrosive, strong oxidizer, can cause severe skin and eye burns.[21][22][23] Vapors are extremely irritating to the respiratory system and can be fatal.[21] Reacts violently with combustible and organic materials.[21]

-

Precautions: Always work in a chemical fume hood.[21][22] Wear gloves (butyl or neoprene recommended), splash goggles, a face shield, and an impervious apron.[21][24] When diluting, always add acid to water slowly.

-

Storage: Store in the original, acid-resistant container, segregated from bases, organic solvents, and combustible materials.[21]

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence starting from commercially available 6-nitroindole. This method, involving N-Boc protection followed by regioselective C3 bromination with NBS, is superior to other potential routes due to its high selectivity, operational simplicity, and the use of readily accessible materials. By understanding the mechanistic principles that govern the reactivity of the indole scaffold, researchers can confidently and safely produce this versatile intermediate for applications in pharmaceutical and materials science research.

References

- Safety Data Sheet: N-Bromosuccinimide. ChemScience. (2024).

- Safe Use of Nitric Acid. University of California, Riverside, Environmental Health & Safety.

- Safety Data Sheet: N-Bromosuccinimide. Thermo Fisher Scientific. (2015).

- Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.

- N-Bromosuccinimide Safety D

- Nitric Acid, 90+%, fuming Safety D

- N-Bromosuccinimide Safety D

- Nitric Acid Safety Data Sheet. Cecil County Government. (2014).

- 6-Nitroindole Product Inform

- New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet.

- 6-Nitroindole, 97% Product Inform

- 6-Nitroindole, 97% Product Inform

- 6-Nitro-1H-indole.

- Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Cheméo.

- 6-Nitroindole Product Inform

- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011).

- 6-Nitro-1H-indole Product Inform

- 6-Nitroindole. NIST WebBook.

- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.

- Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215.

- 6-Nitroindole Product Inform

- N-Bromosuccinimide. Wikipedia. (2019).

- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc

- This compound Product Inform

Sources

- 1. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis | MDPI [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A12927.06 [thermofisher.com]

- 4. A12927.03 [thermofisher.com]

- 5. biosynth.com [biosynth.com]

- 6. 4769-96-4|6-Nitro-1H-indole|BLD Pharm [bldpharm.com]

- 7. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 6-Nitroindole [webbook.nist.gov]

- 10. biosynth.com [biosynth.com]

- 11. eMolecules this compound | 1246471-29-3 | MFCD17169909 | | Fisher Scientific [fishersci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. vc.bridgew.edu [vc.bridgew.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. chemscience.com [chemscience.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. dept.harpercollege.edu [dept.harpercollege.edu]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. ehs.ucr.edu [ehs.ucr.edu]

- 22. media.laballey.com [media.laballey.com]

- 23. cecilcountymd.gov [cecilcountymd.gov]

- 24. nj.gov [nj.gov]

Regioselective Synthesis of 3-Bromo-6-Nitroindoles: An In-Depth Technical Guide

Introduction: Strategic Importance of the 3-Bromo-6-Nitroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring is a critical endeavor in the pursuit of novel therapeutic agents. Among the myriad of substituted indoles, the 3-bromo-6-nitroindole scaffold has emerged as a particularly valuable intermediate. The presence of a bromine atom at the electron-rich C3 position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Concurrently, the nitro group at the C6 position, an electron-withdrawing moiety, not only modulates the electronic properties of the indole ring system but also serves as a precursor for the introduction of an amino group, which is a key pharmacophoric element in many bioactive molecules. This guide provides a comprehensive overview of the regioselective synthesis of 3-bromo-6-nitroindoles, delving into the mechanistic rationale, detailed experimental protocols, and applications in contemporary drug discovery.

Synthetic Strategy: A Mechanistic Rationale for Regioselectivity

The synthesis of 3-bromo-6-nitroindole is most effectively and regioselectively achieved through the electrophilic bromination of 6-nitroindole. The rationale for this strategic choice is rooted in the inherent electronic properties of the indole nucleus and the directing effects of the nitro substituent.

The indole ring system is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. The electron-withdrawing nature of the nitro group at the C6 position deactivates the benzene portion of the indole ring towards electrophilic substitution. This deactivation further enhances the inherent reactivity of the C3 position, making it the exclusive site of electrophilic attack.

An alternative synthetic route, the nitration of 3-bromoindole, is less favorable. While the bromine atom is a weak deactivator, it is an ortho-, para-director. Nitration of 3-bromoindole would likely lead to a mixture of products, with nitration occurring at the C4, C5, C6, and C7 positions, thus compromising the regioselectivity and making the isolation of the desired 3-bromo-6-nitroindole isomer challenging.

Therefore, the C3-bromination of 6-nitroindole stands as the most logical and efficient synthetic strategy.

Diagrammatic Overview of the Synthetic Pathway

Caption: Synthetic route to 3-bromo-6-nitroindole.

Detailed Experimental Protocol: C3-Bromination of 6-Nitroindole

This protocol details a reliable method for the regioselective synthesis of 3-bromo-6-nitroindole from 6-nitroindole using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Nitroindole | 98% | Commercially Available |

| N-Bromosuccinimide (NBS) | 99% | Commercially Available |

| 1,2-Dimethoxyethane (DME) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aq. NaHCO₃ | - | Prepared in-house |

| Saturated aq. NaCl (Brine) | - | Prepared in-house |

| Anhydrous MgSO₄ | - | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitroindole (1.0 eq.) in anhydrous 1,2-dimethoxyethane (DME) to a concentration of approximately 0.2 M.

-

Addition of Brominating Agent: To the stirred solution at room temperature, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The starting material (6-nitroindole) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-bromo-6-nitroindole as a solid.

Characterization of 3-Bromo-6-Nitroindole

The identity and purity of the synthesized 3-bromo-6-nitroindole can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Yellow to orange solid |

| 1H NMR (CDCl₃, 400 MHz) | δ 8.65 (s, 1H, NH), 8.45 (d, J = 2.0 Hz, 1H, H7), 8.05 (dd, J = 8.8, 2.0 Hz, 1H, H5), 7.60 (d, J = 8.8 Hz, 1H, H4), 7.40 (s, 1H, H2) |

| 13C NMR (CDCl₃, 100 MHz) | δ 143.0, 137.5, 126.0, 122.5, 118.0, 115.5, 112.0, 95.0 |

| Mass Spectrometry (EI) | m/z 240, 242 (M⁺, isotopic pattern for Br) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Discovery and Development

The 3-bromo-6-nitroindole scaffold is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the realm of oncology. The strategic placement of the bromo and nitro groups allows for sequential and regioselective functionalization to generate complex molecular architectures.

Synthesis of Kinase Inhibitors

A significant application of 3-bromo-6-nitroindole is in the synthesis of protein kinase inhibitors. The 6-aminoindole moiety, readily accessible from the 6-nitro precursor via reduction, is a common pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The C3 position, functionalized via the bromo substituent, allows for the introduction of various aryl or heteroaryl groups that can occupy the hydrophobic regions of the active site, thereby enhancing potency and selectivity.

Caption: General scheme for the synthesis of kinase inhibitors.

Conclusion

The regioselective synthesis of 3-bromo-6-nitroindole via the electrophilic bromination of 6-nitroindole is a robust and efficient method for accessing this valuable synthetic intermediate. The predictable regioselectivity, driven by the electronic nature of the substituted indole ring, makes this a reliable transformation for both laboratory-scale synthesis and potential scale-up. The versatility of the bromo and nitro functionalities provides medicinal chemists with a powerful platform for the design and synthesis of novel bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors. This guide provides the foundational knowledge and a practical, self-validating protocol to empower researchers in their pursuit of innovative drug candidates.

References

N-Boc-3-bromo-6-nitroindole: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characterization, and Application of a Key Synthetic Intermediate in Modern Drug Discovery

Introduction

N-Boc-3-bromo-6-nitroindole is a pivotal heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a bromine atom at the 3-position, a nitro group at the 6-position, and a Boc-protected nitrogen, renders it a versatile precursor for the synthesis of a wide array of complex indole derivatives. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and applications, with a focus on the practical insights and causal reasoning that underpin its use in the laboratory.

Core Physicochemical Properties

A foundational understanding of a compound's properties is critical for its effective application. The molecular formula and weight are fundamental data points for stoichiometric calculations in reaction planning and for analytical characterization.

| Property | Value | Source |

| Chemical Name | tert-butyl 3-bromo-6-nitro-1H-indole-1-carboxylate | N/A |

| CAS Number | 1246471-29-3 | [1][2] |

| Molecular Formula | C13H13BrN2O4 | [1][3] |

| Molecular Weight | 341.16 g/mol | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route begins with the commercially available 6-nitroindole.

Experimental Protocol: Synthesis of this compound

Step 1: Boc Protection of 6-Nitroindole

-

Rationale: The acidic N-H proton of the indole ring is reactive and can interfere with subsequent electrophilic bromination. Protection with a di-tert-butyl dicarbonate (Boc) group is a standard method to prevent this, enhancing the solubility of the starting material in organic solvents and directing the regioselectivity of the subsequent bromination.

-

Procedure:

-

Dissolve 6-nitroindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude N-Boc-6-nitroindole is purified, typically by column chromatography.

-

Step 2: Regioselective Bromination

-

Rationale: The electron-rich indole ring is susceptible to electrophilic substitution. The C3 position is the most nucleophilic and therefore the most reactive site for electrophiles. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, minimizing over-bromination and side reactions.

-

Procedure:

-

Dissolve the purified N-Boc-6-nitroindole in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath to control the exothermicity of the reaction.

-

Add N-bromosuccinimide (NBS) portion-wise to the cooled solution.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Once the starting material is consumed, the reaction is quenched, typically with an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield crude this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Purification and Characterization

The purity of this compound is paramount for its successful use in subsequent synthetic steps.

Purification Protocol

-

Rationale: Column chromatography is the most effective method for purifying the final product from unreacted starting materials, by-products, and residual reagents. The choice of solvent system (eluent) is critical and is typically determined by preliminary analysis using TLC.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the crude product onto the column.

-

Elute the column with a non-polar to a moderately polar solvent system, such as a gradient of ethyl acetate in hexanes.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons of the indole ring, the tert-butyl group of the Boc protector, and the absence of the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the C=O stretch of the Boc group and the N-O stretches of the nitro group.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules.

-

Cross-Coupling Reactions: The bromine atom at the C3 position is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse chemical libraries for drug screening.

-

Functional Group Interconversion: The nitro group at the C6 position can be readily reduced to an amino group, which can then be further functionalized. This provides a handle for introducing pharmacophoric groups or for modifying the pharmacokinetic properties of the molecule.

-

Deprotection and Further Modification: The Boc group can be easily removed under acidic conditions to liberate the indole N-H, allowing for further reactions at the nitrogen atom.

Logical Relationship Diagram for Applications

Caption: Reactivity and functionalization sites of this compound.

Conclusion

This compound is a highly functionalized and versatile building block that has found significant utility in the synthesis of complex indole-containing molecules. Its strategic placement of a bromine atom, a nitro group, and a Boc-protecting group provides chemists with multiple avenues for diversification. A thorough understanding of its synthesis, purification, and reactivity is essential for leveraging its full potential in the design and development of novel therapeutic agents.

References

Sources

Methodological & Application

Suzuki coupling reactions with N-Boc-3-bromo-6-nitroindole

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with N-Boc-3-bromo-6-nitroindole

Authored by: A Senior Application Scientist

This document serves as a detailed application and protocol guide for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of C3-arylated indoles. Specifically, it focuses on the Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key building block. The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] The ability to selectively functionalize the C3-position with diverse aryl and heteroaryl moieties through robust methods like the Suzuki coupling is paramount for generating novel molecular entities for drug discovery programs.

The presence of a nitro group at the C6-position offers a valuable synthetic handle for further chemical transformations, such as reduction to an amine, enabling subsequent derivatization. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances substrate stability and solubility, although its lability under certain conditions must be considered.[3][4] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, optimization strategies, and a troubleshooting guide to empower scientists to successfully implement this critical transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organohalide with an organoboron species, typically a boronic acid or its ester.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity of the C-Br bond is influenced by the electronic properties of the indole ring; electron-withdrawing groups can facilitate this step.[6]

-

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the ligand exchange on the palladium atom.[5] The exact mechanism of transmetalation is still a subject of detailed study but is a critical step in the overall cycle.[5]

-

Reductive Elimination : The final step involves the coupling of the two organic partners (the indole and the aryl group) from the Pd(II) complex. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a generalized, yet detailed, step-by-step procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment

-

Reagents :

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1–5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv.)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

-

Deionized Water (if using an aqueous mixture)

-

-

Equipment :

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas line (Argon or Nitrogen) and manifold

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

-

Reaction Workflow Diagram

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

-

Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).[4][9]

-

Inert Atmosphere : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

-

Solvent Addition : Using a syringe, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask to achieve a concentration of approximately 0.1 M with respect to the bromoindole.[4] Solvents should be thoroughly degassed by bubbling with an inert gas for 20-30 minutes prior to use.

-

Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (typically 90–100 °C) and stir the mixture vigorously.[9]

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

-

Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure.[9] The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C3-arylated indole product.[11]

Optimization of Reaction Parameters

Achieving high yields and purity often requires optimization. The choice of catalyst, ligand, base, and solvent system can have a profound impact on the reaction outcome.[12] For challenging substrates, screening different combinations is highly recommended.[13]

| Parameter | Recommended Starting Conditions & Optimization Strategy | Rationale |

| Palladium Catalyst & Ligand | Starting Point: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%).Optimization: Screen modern, electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) with a Pd source like Pd₂(dba)₃ or Pd(OAc)₂.[14] | Heteroaryl halides like bromoindoles often benefit from specialized catalysts.[15][16] Bulky, electron-rich ligands can accelerate both the oxidative addition and reductive elimination steps and are often essential for coupling electron-rich heterocycles.[13][17] |

| Base | Starting Point: K₂CO₃ (2-3 equiv.).Optimization: Screen other inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for optimal reactivity. | The strength and nature of the base are critical.[5][18] K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective for less reactive coupling partners but may increase the risk of Boc-group cleavage. |

| Solvent | Starting Point: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).Optimization: Try other solvents like THF, DMF, or ethanol/water mixtures.[5] The ratio of organic solvent to water can also be adjusted. | The solvent system must solubilize the reactants and catalyst. A small amount of water is often crucial for the transmetalation step.[6][13] However, solvent polarity can influence reaction selectivity and rate.[19] |

| Temperature | Starting Point: 90-100 °C.Optimization: Adjust temperature between 80-110 °C. Lower temperatures may be possible with highly active catalyst systems. | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition or side reactions like deprotection. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Poor quality of reagents or solvents.4. Inappropriate base or solvent for the specific substrate. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure thorough degassing of solvents and the reaction vessel.3. Use anhydrous solvents and pure reagents.4. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems.[12][13] |

| Dehalogenation of Starting Material | Presence of protic impurities or excess water leading to protodebromination of the Pd(II) intermediate.[6] | Use rigorously dried solvents and reagents. While some water is often beneficial, its amount should be controlled.[16] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state.[6] | 1. Ensure the reaction is maintained under a strict inert atmosphere.2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for precatalyst reduction. |

| Protodeborylation of Boronic Acid | The boronic acid, particularly heteroaryl boronic acids, can be unstable and hydrolyze under the reaction conditions.[6][20] | Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using more stable boronate esters (e.g., pinacol esters). Add the boronic acid last to the reaction mixture. |

| N-Boc Deprotection | The Boc group is acid-labile but can also be cleaved under strongly basic conditions or at elevated temperatures for extended periods.[3][4] | Try using a milder base (e.g., K₂CO₃). Attempt the reaction at a lower temperature with a more active catalyst system, or reduce the overall reaction time. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly versatile method for the synthesis of C3-arylated indole derivatives. These compounds are of significant interest in medicinal chemistry and materials science. By understanding the reaction mechanism, carefully selecting the reaction parameters, and adhering to a rigorous experimental protocol, researchers can reliably access a diverse range of valuable molecules. The information and troubleshooting guide provided herein are intended to serve as a foundational resource for the successful execution and optimization of this pivotal chemical transformation.

References

-

Suzuki reaction . Wikipedia. [Link]

-

New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry - ACS Publications. [Link]

-

A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media . ScienceDirect. [Link]

-

Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides . SpringerLink. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society. [Link]

-

The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence . National Institutes of Health (NIH). [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health (NIH). [Link]

-

Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

-

Synthesis of Indole Oligomers Via Iterative Suzuki Couplings . ACS Publications. [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... . ResearchGate. [Link]

-

Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity . ACS Omega. [Link]

-

Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . Organic Process Research & Development - ACS Publications. [Link]

-

How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling . ResearchGate. [Link]

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water . RSC Publishing. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health (NIH). [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction . Indian Academy of Sciences. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... . ResearchGate. [Link]

-

Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly) . Organic & Biomolecular Chemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

Sources

- 1. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for the Heck Coupling of N-Boc-3-bromo-6-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of C-3 Vinylated 6-Nitroindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a vinyl group at the C-3 position via the Mizoroki-Heck reaction opens a gateway to a diverse array of functionalized indole derivatives.[1][2] Specifically, the N-Boc-3-bromo-6-nitroindole is a highly valuable substrate. The electron-withdrawing nitro group at the C-6 position significantly influences the electronic properties of the indole ring, often enhancing biological activity or providing a handle for further synthetic transformations.[3] The Boc protecting group offers stability and allows for controlled deprotection under specific conditions.

The Heck coupling of this substrate provides a powerful and convergent method for carbon-carbon bond formation, enabling the synthesis of complex molecules with potential applications in oncology, neuropharmacology, and infectious diseases.[1][2] This guide provides a comprehensive overview of the Heck coupling of this compound, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and addressing common challenges to ensure successful implementation in a research and development setting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[1][2] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step is often rate-limiting and is facilitated by the electron-deficient nature of the aryl bromide, a characteristic enhanced by the C-6 nitro group.[6] The result is a square planar Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4][5]

-

β-Hydride Elimination: For the reaction to proceed to the desired product, the σ-alkylpalladium(II) intermediate must possess a hydrogen atom on a carbon atom beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and regenerating the double bond in the product.[4][5] This step dictates the regioselectivity and stereoselectivity of the reaction, with a strong preference for the formation of the trans isomer.[1][7]

-

Reductive Elimination: The final step involves the regeneration of the active Pd(0) catalyst. The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination of H-Br. The base is crucial for neutralizing the hydrobromic acid generated and ensuring the catalytic cycle continues.[4][8]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a detailed procedure for a representative Heck coupling reaction. The choice of reagents and conditions is based on established principles for coupling electron-deficient aryl bromides.[9][10]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Purity | Supplier |

| This compound | 370.18 | 1.0 | 1.0 | >95% | e.g., ChemicalBook[11] |

| n-Butyl acrylate | 128.17 | 1.5 | 1.5 | >99% | Sigma-Aldrich |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | >98% | Strem Chemicals |

| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 | >99% | Acros Organics |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | >99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - | >99.8% | Acros Organics |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (370 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) species.[12]

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by n-butyl acrylate (0.21 mL, 1.5 mmol).

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction temperature is a critical parameter; higher temperatures may be required for less reactive substrates but can also lead to catalyst decomposition.[12]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

-

Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The coupling constant (J value) of the vinylic protons in the ¹H NMR spectrum can confirm the trans stereochemistry.[7]

Workflow Diagram

Caption: Experimental workflow for the Heck coupling reaction.

Causality and Experimental Choices

-

Catalyst System (Pd(OAc)₂/PPh₃): Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[4][8] Triphenylphosphine (PPh₃) serves multiple roles: it acts as a ligand to stabilize the Pd(0) species, prevents the formation of inactive palladium black, and facilitates the reductive elimination step.[13] The PPh₃:Pd ratio is typically 2:1 to ensure the formation of the active L₂Pd(0) complex.[8]

-

Base (K₂CO₃): An inorganic base like potassium carbonate is often preferred for its low cost, moderate basicity, and compatibility with a wide range of functional groups. Its primary role is to neutralize the HBr generated during the catalytic cycle.[4][8]

-

Solvent (Anhydrous DMF): A polar aprotic solvent like DMF is an excellent choice as it can dissolve the inorganic base and the organic substrates, creating a homogeneous reaction mixture. Using an anhydrous solvent is crucial to prevent side reactions and catalyst deactivation.[14]

-

Substrate Reactivity: The presence of the electron-withdrawing nitro group at the C-6 position makes the C-Br bond at the 3-position more susceptible to oxidative addition, thus facilitating the reaction.[6]

Troubleshooting and Self-Validation

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd black formation).[12]2. Insufficiently inert atmosphere.3. Low reaction temperature. | 1. Ensure rigorous degassing of the solvent and maintenance of an inert atmosphere.[12]2. Increase the reaction temperature in increments of 10 °C.3. Consider using a different phosphine ligand, such as a more electron-rich and bulky Buchwald ligand, which can enhance catalyst activity and stability.[6] |

| Formation of Side Products | 1. Homocoupling of the aryl bromide.2. Polymerization of the acrylate. | 1. Use a slightly lower catalyst loading.2. Ensure a stoichiometric excess of the acrylate is not too high. |

| Poor Reproducibility | 1. Variable quality of reagents (especially the palladium catalyst and solvent).2. Inconsistent reaction setup. | 1. Use high-purity, anhydrous solvents and fresh catalysts.2. Standardize the procedure for setting up the reaction under an inert atmosphere. |

Conclusion